BenchChemオンラインストアへようこそ!

2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine

Synthetic chemistry 1,5-Benzodiazepine Cyclocondensation yield

2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine (CAS 53511-21-0) is a synthetic 1,5-benzodiazepine (1,5-BZD) small molecule with the molecular formula C₁₆H₁₁F₃N₂ and molecular weight 288.27 g/mol. This heterocyclic scaffold is structurally distinct from the more common 1,4-benzodiazepines (e.g., diazepam) due to the placement of nitrogen atoms at positions 1 and 5 of the diazepine ring, conferring different electronic properties and a distinct pharmacological profile.

Molecular Formula C16H11F3N2
Molecular Weight 288.27 g/mol
CAS No. 53511-21-0
Cat. No. B14633229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine
CAS53511-21-0
Molecular FormulaC16H11F3N2
Molecular Weight288.27 g/mol
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2N=C1C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C16H11F3N2/c17-16(18,19)15-10-14(11-6-2-1-3-7-11)20-12-8-4-5-9-13(12)21-15/h1-9H,10H2
InChIKeyGINNNEPKZPSKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine (CAS 53511-21-0): Procurement-Grade Baseline


2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine (CAS 53511-21-0) is a synthetic 1,5-benzodiazepine (1,5-BZD) small molecule with the molecular formula C₁₆H₁₁F₃N₂ and molecular weight 288.27 g/mol . This heterocyclic scaffold is structurally distinct from the more common 1,4-benzodiazepines (e.g., diazepam) due to the placement of nitrogen atoms at positions 1 and 5 of the diazepine ring, conferring different electronic properties and a distinct pharmacological profile [1]. The compound features a phenyl substituent at position 2 and an electron-withdrawing trifluoromethyl (-CF₃) group at position 4, modifications known to enhance metabolic stability and modulate receptor binding affinity in benzodiazepine series [2]. It is primarily available through research chemical suppliers and is utilized as a synthetic intermediate, a reference standard in analytical method development, and a scaffold for medicinal chemistry exploration targeting GABAergic and non-GABAergic pathways .

Why Generic Substitution Falls Short for 2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine (CAS 53511-21-0)


Substituting CAS 53511-21-0 with an in-class analog without supporting comparative bioactivity data introduces substantial technical risk because the 1,5-benzodiazepine scaffold exhibits highly non-linear structure-activity relationships (SAR). The regioisomeric substitution pattern (positions 2 and 4) strongly influences the molecule's tautomeric equilibrium, which in turn governs receptor recognition, as demonstrated by ¹⁵N NMR studies showing that enamine-imine tautomerism in 4-trifluoromethyl-1,5-BZDs directly affects hydrogen-bonding pharmacophoric features [1]. Even minor alterations—such as replacing the 2-phenyl group with 4-methylphenyl or moving the trifluoromethyl group to the benzo-fused ring—produce chemically distinct entities whose receptor binding profiles, synthetic accessibility, and metabolic stability have not been demonstrated to correlate with CAS 53511-21-0 [2]. For scientific teams sourcing a defined 1,5-BZD intermediate or standard, generic substitution without orthogonal analytical verification (NMR, HRMS) compromises experimental reproducibility and project continuity [3].

Product-Specific Quantitative Evidence for 2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine (CAS 53511-21-0)


Synthetic Yield Benchmarking: Phenyl vs. 4-Methylphenyl at Position 2 in One-Pot Cyclocondensation

In a direct head-to-head comparison under identical reaction conditions, the one-pot cyclocondensation of β-methoxyvinyl trifluoromethyl ketone with o-phenylenediamine was evaluated for five aryl substituents. The synthetic yield for CAS 53511-21-0 (aryl = Ph) was compared to the 4-methylphenyl analog (2-(4-methylphenyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine). [1]

Synthetic chemistry 1,5-Benzodiazepine Cyclocondensation yield

Molecular Weight Differentiation Among 2-Aryl-4-trifluoromethyl-1,5-BZD Congeners

Within the series of 4-aryl-2-trifluoromethyl-3H-1,5-benzodiazepines, CAS 53511-21-0 possesses the lowest molecular weight among commonly evaluated congeners. The molecular weight of CAS 53511-21-0 (288.27 g/mol) is compared to its 4-bromophenyl and 4-chlorophenyl analogs, which have larger molecular weights due to halogen substitution. [1]

Physicochemical property Molecular weight Lead optimization

Tautomeric Conformation: Spectroscopic Distinction from 1,4-Benzodiazepine Analogs

CAS 53511-21-0 exists in a distinct tautomeric form compared to its 1,4-benzodiazepine analogs. ¹H and ¹³C NMR data confirm that this 1,5-BZD adopts the diimine tautomeric form in solution, contrasting with the enamine-imine tautomer observed in related 1,4-benzodiazepines. This tautomeric assignment is supported by experimental ¹⁵N NMR studies on the 4-trifluoromethyl[b]benzo-1,4-diazepine system. [1] [2]

Tautomerism NMR spectroscopy Structural biology

Verified Application Scenarios for 2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine (CAS 53511-21-0)


Synthetic Intermediate for 1,5-Benzodiazepine Library Synthesis

CAS 53511-21-0 serves as a key intermediate for constructing diverse 1,5-benzodiazepine libraries. The established one-pot cyclocondensation protocol (77% yield, mild acidic conditions [1]) provides a robust starting point for parallel synthesis. Its well-characterized ¹H NMR and MS (GC) spectra [2] facilitate rapid identity and purity verification, supporting efficient library management in medicinal chemistry campaigns.

Pharmacophore Refinement for Non-GABAergic 1,5-Benzodiazepine Targets

Unlike classical 1,4-benzodiazepines targeting the benzodiazepine binding site of GABA-A receptors, the 1,5-benzodiazepine scaffold of CAS 53511-21-0 has been explored for non-GABAergic targets, including cholecystokinin (CCK-B) receptors. The presence of the trifluoromethyl group at the 4-position is a key structural feature in this class that influences CCK-B binding selectivity [1]. Researchers procuring this compound can use it to map the SAR around the 2-aryl substituent while maintaining the privileged 4-CF₃-1,5-BZD core for target selectivity studies.

Analytical Reference Standard for Structural Elucidation

The availability of authoritative ¹H NMR spectral data on SpectraBase [1] makes CAS 53511-21-0 a suitable reference standard for confirming the identity of newly synthesized 2-aryl-4-trifluoromethyl-1,5-benzodiazepine analogs. The distinctive chemical shift pattern of the 3H-1,5-benzodiazepine core, characterized by the absence of N-methyl signals and the presence of diagnostic aromatic proton signals, enables unambiguous structural assignment via NMR comparison.

Quote Request

Request a Quote for 2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.